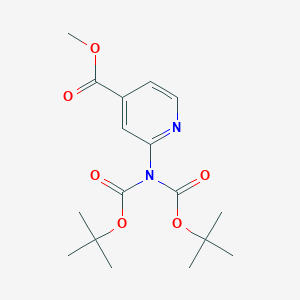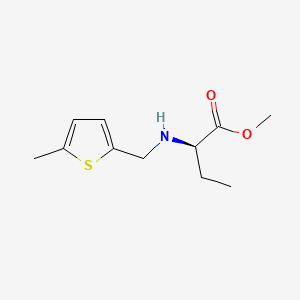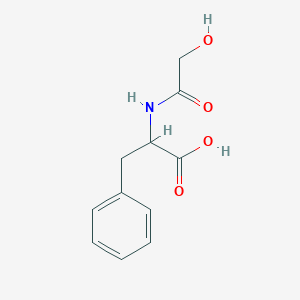
Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate is a chemical compound with the molecular formula C17H24N2O6. It is a derivative of isonicotinic acid and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the amino group, which makes it a valuable intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate typically involves the reaction of methyl 2-aminonicotinate with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as 4-dimethylaminopyridine (4-DMAP). The reaction is carried out in an anhydrous solvent like acetonitrile (MeCN) at low temperatures (0°C) to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
化学反応の分析
Types of Reactions
Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to yield amines.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for ester hydrolysis.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Major Products Formed
Deprotected Amine: Removal of Boc groups yields the free amine.
Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
N-Oxides: Oxidation of the nitrogen atoms yields N-oxides.
科学的研究の応用
Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate is primarily related to its role as a synthetic intermediate. The Boc protecting groups provide stability to the amino group during chemical reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its biological effects.
類似化合物との比較
Similar Compounds
Methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate: Similar in structure but with an acrylate group instead of an isonicotinate group.
Methyl 2-(tert-butoxycarbonyl)isonicotinate: Contains only one Boc protecting group.
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea: A related compound with similar Boc protection but different core structure.
Uniqueness
Methyl 2-(bis(tert-butoxycarbonyl)amino)isonicotinate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This makes it a valuable intermediate for the synthesis of complex molecules, particularly in pharmaceutical research .
特性
分子式 |
C17H24N2O6 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylate |
InChI |
InChI=1S/C17H24N2O6/c1-16(2,3)24-14(21)19(15(22)25-17(4,5)6)12-10-11(8-9-18-12)13(20)23-7/h8-10H,1-7H3 |
InChIキー |
CHGZSIXDOHYHRC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC(=C1)C(=O)OC)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-2-(2-methoxyphenyl)prop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14123560.png)
![3-[3-(2-Methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B14123568.png)

![9,10-bis[N-(2,6-dimethylphenyl)-C-hydroxycarbonimidoyl]perylene-3,4-dicarboxylic acid](/img/structure/B14123585.png)

![3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14123595.png)

![(2Z)-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14123612.png)
![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/structure/B14123614.png)

![(2R,4S)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14123629.png)

![4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate](/img/structure/B14123637.png)
![[(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate](/img/structure/B14123639.png)
